3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide
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Overview
Description
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide is an organic compound that features a bromophenyl group, a furan ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with furfural in the presence of a base to form 5-(4-bromophenyl)-2-furylmethanol.
Oxidation: The intermediate is then oxidized to form 5-(4-bromophenyl)-2-furylcarboxaldehyde.
Amidation: The final step involves the reaction of 5-(4-bromophenyl)-2-furylcarboxaldehyde with 2-methylaniline in the presence of a coupling agent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of 3-(5-(phenyl)-2-furyl)-N-(2-methylphenyl)propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the furan ring can engage in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(5-(4-Methylphenyl)-2-furyl)-N-(2-methylphenyl)propanamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This can be advantageous in specific applications where halogen bonding or increased reactivity is desired.
Properties
CAS No. |
853331-30-3 |
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Molecular Formula |
C20H18BrNO2 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C20H18BrNO2/c1-14-4-2-3-5-18(14)22-20(23)13-11-17-10-12-19(24-17)15-6-8-16(21)9-7-15/h2-10,12H,11,13H2,1H3,(H,22,23) |
InChI Key |
RZNJODUNTUWFSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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